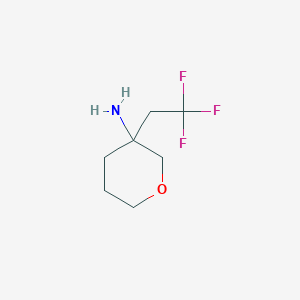

3-(2,2,2-Trifluoroethyl)oxan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2,2-Trifluoroethyl)oxan-3-amine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol It is characterized by the presence of a trifluoroethyl group attached to an oxan-3-amine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)oxan-3-amine typically involves the reaction of 2,2,2-trifluoroethylamine with oxan-3-one under specific conditions. One common method involves the use of an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in an aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,2,2-Trifluoroethyl)oxan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while reduction can produce different amine derivatives.

Applications De Recherche Scientifique

3-(2,2,2-Trifluoroethyl)oxan-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxan-3-amine involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they likely include binding to enzymes and receptors, altering their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality.

Trifluoroethyl thioether derivatives: Compounds with trifluoroethyl groups attached to sulfur atoms, used in agrochemicals.

Uniqueness

3-(2,2,2-Trifluoroethyl)oxan-3-amine is unique due to its oxan-3-amine structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Activité Biologique

3-(2,2,2-Trifluoroethyl)oxan-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoroethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The molecular structure of this compound includes a trifluoroethyl group attached to an oxane ring with an amine functional group. This unique configuration may confer specific biological properties that are under investigation.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoroethyl moiety can enhance binding affinity to proteins and enzymes due to increased hydrophobic interactions. Studies have indicated that compounds with similar structures can act as enzyme inhibitors or modulators.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on different cell lines. For instance:

- Cell Proliferation: The compound demonstrated an inhibitory effect on the proliferation of certain cancer cell lines, suggesting potential anticancer properties.

- Enzyme Inhibition: Preliminary assays indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various trifluoroethyl-substituted amines. Results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of trifluoroethyl derivatives in models of oxidative stress. The compound was found to reduce markers of neuronal damage and apoptosis in cultured neurons exposed to oxidative stressors .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against MCF-7 cells (IC50 < 5 µM) |

| Neurobiology Journal | Neuroprotection | Reduced oxidative stress markers in neuronal cultures |

| Pharmacology Reports | Enzyme Interaction | Inhibition of cytochrome P450 enzymes at micromolar concentrations |

Safety and Toxicology

Understanding the safety profile of this compound is critical for its potential therapeutic applications. Toxicological assessments indicate that while some trifluoroethyl compounds exhibit low acute toxicity, chronic exposure may lead to metabolic disturbances. Further studies are needed to elucidate the long-term effects and safety margins.

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethyl)oxan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGNZETVZWERHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.